molecular formula C19H18ClN3O3S B2469394 1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 1031638-46-6

1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B2469394
CAS RN: 1031638-46-6
M. Wt: 403.88
InChI Key: PFIOOWHVTJDTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring and a 1,2,4-oxadiazole ring, both of which are commonly found in bioactive molecules . The presence of these rings, along with the other functional groups, contributes to the compound’s unique structure and properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 471.88. Its InChI string is “InChI=1S/C20H17ClF3N3O3S/c21-16-4-6-17(7-5-16)31(28,29)27-10-8-13(9-11-27)19-25-18(26-30-19)14-2-1-3-15(12-14)20(22,23)24/h1-7,12-13H,8-11H2” and its SMILES string is "C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl".

Scientific Research Applications

  • Antibacterial Potential : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including this compound, to evaluate their antibacterial potentials. It was found that these compounds are moderate inhibitors but relatively more active against Gram-negative bacterial strains, highlighting their potential use in antibacterial applications (Iqbal et al., 2017).

  • Enzyme Inhibition for Neurological Conditions : Another research focused on synthesizing N-substituted derivatives of this compound to evaluate as new drug candidates for Alzheimer’s disease. The compounds showed promising enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, suggesting potential applications in the treatment of neurodegenerative diseases (Rehman et al., 2018).

  • Anticancer Properties : Research into the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including this compound, found them to be potential anticancer agents. Some of the synthesized compounds showed strong anticancer activities, suggesting their potential utility in cancer treatment (Rehman et al., 2018).

  • Antimicrobial Activity : Another study synthesized derivatives of 1,3,4-oxadiazole bearing compounds, including the subject compound, to evaluate their antimicrobial potential. The results showed valuable antibacterial properties, indicating their potential use in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The precautionary statements include “P301 + P310”, which means that if swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-16-8-10-17(11-9-16)27(24,25)23-12-4-7-15(13-23)19-21-18(22-26-19)14-5-2-1-3-6-14/h1-3,5-6,8-11,15H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIOOWHVTJDTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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